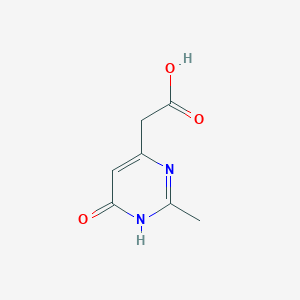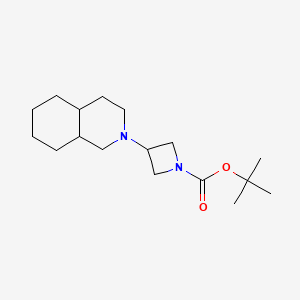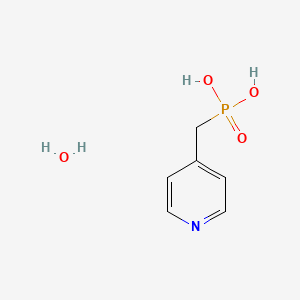
(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid
Vue d'ensemble
Description
“(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 .
Physical And Chemical Properties Analysis
“(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid” has a molecular weight of 168.15 . The predicted boiling point is 356.6±44.0 °C, and the predicted density is 1.43±0.1 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis and Ionization : A study by Brown and Waring (1978) focused on synthesizing derivatives of 2-(pyrimidin-2'-yl)acetic acid, including 4'-mono- and 4',6'-di-substituted derivatives, providing insight into the ionization characteristics of these compounds (Brown & Waring, 1978).
- General Synthetic Route : Another study by Brown and Waring (1977) described a general route to 2-(pyrimidin-2'-yl)acetic acids and esters, important for the broader application of these compounds in research (Brown & Waring, 1977).
Applications in Biological and Pharmaceutical Research
- Interaction with Bovine Serum Albumin : Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin, which is crucial for understanding protein-drug interactions (Meng et al., 2012).
- Antitumor Activity : Liu et al. (2015) synthesized a series of pyrimidines targeting thymidylate and purine nucleotide biosynthesis, revealing potential antitumor properties (Liu et al., 2015).
- Plant Growth Stimulation : Pivazyan et al. (2019) synthesized new derivatives and found a pronounced plant growth-stimulating effect, highlighting potential agricultural applications (Pivazyan et al., 2019).
Chemical Reactions and Mechanisms
- Diazo Coupling Reactions : Hurst (1983) studied the diazo coupling reactions of various pyrimidines, including those related to the compound , providing insights into their chemical reactivity and potential applications in synthesis (Hurst, 1983).
Structural and Spectral Characterization
- Crystal Structures and Spectral Characterization : Dylong et al. (2016) conducted a detailed study on the crystal structures and spectral characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid, which is structurally related, providing valuable information for researchers in the field of crystallography and spectroscopy (Dylong et al., 2016).
Propriétés
IUPAC Name |
2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-5(3-7(11)12)2-6(10)9-4/h2H,3H2,1H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCAGFVUHPRWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Hydroxy-2-methyl-pyrimidin-4-YL)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline](/img/structure/B1417733.png)
![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)

![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)


![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)



